molecular formula C21H42O2 B102031 Dodecyl nonan-1-oate CAS No. 17671-26-0

Dodecyl nonan-1-oate

Cat. No. B102031
CAS RN: 17671-26-0
M. Wt: 326.6 g/mol
InChI Key: PAKQQTBKJHSYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecyl nonan-1-oate, also known as DNO, is an anionic surfactant that is commonly used in various fields such as pharmaceuticals, cosmetics, and food industries. It is a synthetic compound that is formed by the reaction between nonan-1-ol and dodecylbenzene sulfonic acid.

Scientific Research Applications

Dodecyl nonan-1-oate has various scientific research applications, especially in the field of drug delivery. It is used as a surfactant in the formulation of various drugs to improve their solubility and bioavailability. Dodecyl nonan-1-oate has also been used as a stabilizer in the preparation of nanoparticles for drug delivery. It is also used in the preparation of microemulsions for the delivery of poorly soluble drugs.

Mechanism of Action

Dodecyl nonan-1-oate acts as a surfactant and reduces the surface tension of the medium, which improves the solubility of the drug. It also forms micelles, which helps in the solubilization of the drug. In the case of nanoparticles, Dodecyl nonan-1-oate stabilizes the particles and prevents their aggregation.
Biochemical and Physiological Effects:
Dodecyl nonan-1-oate has been found to have low toxicity and is considered safe for use in pharmaceuticals and cosmetics. It has been shown to have no significant effect on the growth of human skin cells and does not cause any irritation or sensitization.

Advantages and Limitations for Lab Experiments

The advantages of using Dodecyl nonan-1-oate in lab experiments include its ability to improve the solubility and bioavailability of drugs, its low toxicity, and its stability in various formulations. However, the limitations of using Dodecyl nonan-1-oate include its high cost and the need for careful handling due to its potential irritant properties.

Future Directions

There are several future directions for the use of Dodecyl nonan-1-oate in scientific research. One direction is the development of new formulations for poorly soluble drugs using Dodecyl nonan-1-oate as a surfactant. Another direction is the use of Dodecyl nonan-1-oate in the preparation of microemulsions for the delivery of drugs to the brain. Additionally, Dodecyl nonan-1-oate can be used in the preparation of liposomes for drug delivery. Further research is needed to explore these potential applications of Dodecyl nonan-1-oate in scientific research.
Conclusion:
Dodecyl nonan-1-oate is an anionic surfactant that has various scientific research applications, especially in the field of drug delivery. Its ability to improve the solubility and bioavailability of drugs, low toxicity, and stability in various formulations make it a promising compound for use in scientific research. Further research is needed to explore its potential applications in drug delivery and other fields.

Synthesis Methods

The synthesis of Dodecyl nonan-1-oate involves the reaction between nonan-1-ol and dodecylbenzene sulfonic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is heated to a temperature of around 100°C, and the product is obtained by neutralizing the mixture with sodium hydroxide.

properties

CAS RN

17671-26-0

Product Name

Dodecyl nonan-1-oate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

dodecyl nonanoate

InChI

InChI=1S/C21H42O2/c1-3-5-7-9-11-12-13-14-16-18-20-23-21(22)19-17-15-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

PAKQQTBKJHSYEY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC

Other CAS RN

17671-26-0

Pictograms

Irritant

Origin of Product

United States

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